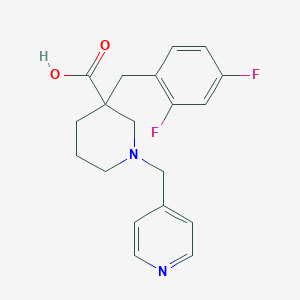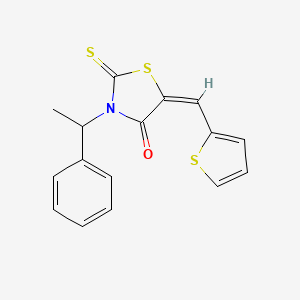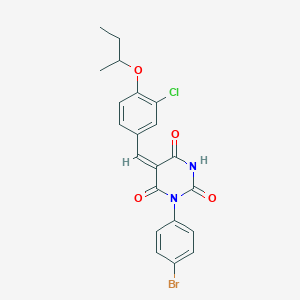![molecular formula C14H18ClNO3 B5396839 4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
4-[2-(4-chlorophenoxy)butanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as 'CBM' and has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-chlorophenoxy)butanoyl]morpholine is not fully understood. However, studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and antitumor properties. The compound has also been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-chlorophenoxy)butanoyl]morpholine has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. The compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of certain fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(4-chlorophenoxy)butanoyl]morpholine in lab experiments include its potential therapeutic applications and its ability to exhibit multiple biological activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-chlorophenoxy)butanoyl]morpholine. These include studying its potential as an anti-inflammatory and antitumor agent, investigating its mechanism of action, and exploring its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the potential toxicity of the compound and its suitability for clinical use.
Conclusion:
In conclusion, 4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on the compound that could lead to its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 4-[2-(4-chlorophenoxy)butanoyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with butyryl chloride to form 4-chlorophenyl butyrate. This intermediate product is then reacted with morpholine in the presence of a base to form 4-[2-(4-chlorophenoxy)butanoyl]morpholine. The final product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-[2-(4-chlorophenoxy)butanoyl]morpholine has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, antifungal, and antitumor properties. The compound has also been found to inhibit the growth of certain bacteria and viruses.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-13(14(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKNHUVTXHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)




![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)